molecular formula C12H10OS B8396964 1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol

1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol

Cat. No. B8396964
M. Wt: 202.27 g/mol
InChI Key: XBCJAWGRSLBIAZ-UHFFFAOYSA-N
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Patent
US08754122B2

Procedure details

A solution of crude 9-3 (8.77 g) in THF (100 mL) was added to a solution of ethynylmagnesium bromide (450 mL, 225 mmol, 0.5 M/THF) at 0° C. by cannula. The mixture was stirred for 1 h at 0° C. and for 1 h at room temperature. The reaction was then queched by addition of 200 mL saturated NH4Cl solution. The layers were separated and the aqueous layer was extracted with ethyl acetate (3×200 mL). The combined organic solution was washed with brine and then was dried (Na2SO4), filtered and evaporated. Purification by flash chromatography on silica gel (10% 20% ethyl acetate/hexanes) gave 8-4 (7.67 g, 37.9 mmol, 84% from 9-2).
Name
Quantity
8.77 g
Type
reactant
Reaction Step One
Name
ethynylmagnesium bromide
Quantity
450 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([CH2:6][CH:7]=[O:8])=[CH:4][C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.[C:13]([Mg]Br)#[CH:14].[NH4+].[Cl-]>C1COCC1>[S:1]1[C:5]([CH2:6][CH:7]([OH:8])[C:13]#[CH:14])=[CH:4][C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2 |f:2.3|

Inputs

Step One
Name
Quantity
8.77 g
Type
reactant
Smiles
S1C2=C(C=C1CC=O)C=CC=C2
Name
ethynylmagnesium bromide
Quantity
450 mL
Type
reactant
Smiles
C(#C)[Mg]Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at 0° C. and for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (10% 20% ethyl acetate/hexanes)
CUSTOM
Type
CUSTOM
Details
gave 8-4 (7.67 g, 37.9 mmol, 84% from 9-2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
S1C2=C(C=C1CC(C#C)O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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